molecular formula C12H18ClNO2 B1463505 Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride CAS No. 1258650-26-8

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride

Cat. No.: B1463505
CAS No.: 1258650-26-8
M. Wt: 243.73 g/mol
InChI Key: FPDMCIQWYCNVCG-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride, often referred to in research as a functionalized amino acid derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : Methyl (3R)-3-amino-3-(3-methylphenyl)propanoate hydrochloride

The compound features a branched structure that includes an amino group and a propanoate moiety, which contribute to its unique properties and potential applications in medicinal chemistry.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the methylphenyl group enhances binding affinity via hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of target molecules.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters, which are crucial for maintaining neurotransmitter balance in the central nervous system .
  • Modulation of Protein Conformation : It may induce conformational changes in target proteins that alter their activity.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antinociceptive Properties : In vivo studies have shown that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management .
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities, although specific studies are needed to confirm this.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntinociceptiveSignificant effects in neuropathic pain models
NeuroprotectiveInduction of apoptosis inhibition
Enzyme InhibitionPotential inhibition of GABA transporters
AntimicrobialSuggestive activity based on structural similarity

Synthesis and Derivative Studies

The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.

Table 2: Synthetic Route Overview

StepDescription
Starting Materials3-methylbenzyl bromide and methyl acrylate
Nucleophilic SubstitutionFormation of methyl 3-(3-methylphenyl)propanoate
AminationIntroduction of the amino group

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMCIQWYCNVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-26-8
Record name Benzenepropanoic acid, α-(aminomethyl)-3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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